5-Benzylidene-4-thioxothiazolidin-2-one
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Overview
Description
5-Benzylidene-4-thioxothiazolidin-2-one is a heterocyclic compound that has garnered significant interest due to its versatile pharmacological properties.
Preparation Methods
The synthesis of 5-Benzylidene-4-thioxothiazolidin-2-one typically involves the condensation of aromatic aldehydes with rhodanine or thiazolidine-2,4-dione. This reaction is often catalyzed by organic acids or bases in organic solvents . A novel and environmentally friendly method involves using glycine as a catalyst under microwave irradiation, which avoids the use of toxic organic solvents and achieves good yields .
Chemical Reactions Analysis
5-Benzylidene-4-thioxothiazolidin-2-one undergoes various chemical reactions, including:
Condensation Reactions: The compound is formed through the condensation of aromatic aldehydes with rhodanine or thiazolidine-2,4-dione.
Substitution Reactions: Substituents on the benzylidene ring can be modified to enhance or alter the compound’s properties.
Oxidation and Reduction Reactions: These reactions can further modify the compound’s structure and properties, although specific examples are less commonly reported.
Scientific Research Applications
5-Benzylidene-4-thioxothiazolidin-2-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a tyrosinase inhibitor, which can be used in treatments for hyperpigmentation disorders.
Biological Research: The compound’s ability to inhibit enzymes makes it a valuable tool for studying enzyme functions and pathways.
Industrial Applications: Its properties as a disinfectant, pesticide, and herbicide are also being explored.
Mechanism of Action
The mechanism of action of 5-Benzylidene-4-thioxothiazolidin-2-one involves its interaction with molecular targets such as tyrosinase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing melanin production . This inhibition is supported by docking simulations and in vitro assays .
Comparison with Similar Compounds
5-Benzylidene-4-thioxothiazolidin-2-one is similar to other thiazolidine derivatives, such as thiazolidine-2,4-dione. its unique benzylidene substitution enhances its inhibitory activity against enzymes like tyrosinase . Other similar compounds include:
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Rhodanine: Used in various pharmaceutical applications.
This compound’s unique structure and properties make it a valuable subject of study in various fields of research.
Properties
Molecular Formula |
C10H7NOS2 |
---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
(5E)-5-benzylidene-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H7NOS2/c12-10-11-9(13)8(14-10)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6+ |
InChI Key |
ZXBRLSSWWJQDPF-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=S)NC(=O)S2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=S)NC(=O)S2 |
Origin of Product |
United States |
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